5-苄硫基-1H-四唑

描述

5-Benzylthio-1H-tetrazole (BTT) is an organic compound that acts as an activator in the synthesis of oligonucleotides . It is used in various DNA synthesizers .

Synthesis Analysis

The synthesis of 5-Benzylthio-1H-tetrazole involves the reaction between a polymer-supported triorganotin azide and organic nitriles . This process is efficient and fast, taking from 7.5 to 15 minutes . It also guarantees a low concentration of tin residues in the products .Molecular Structure Analysis

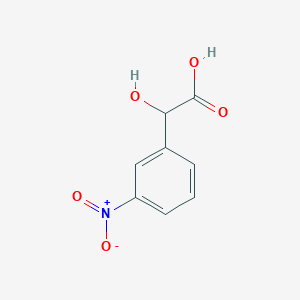

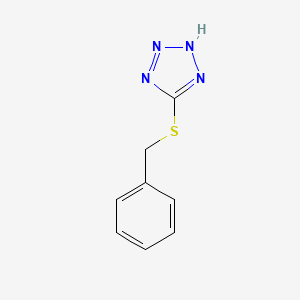

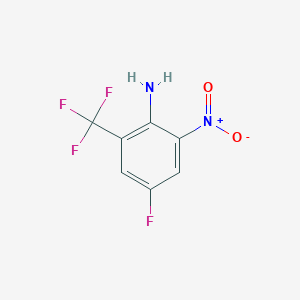

5-Benzylthio-1H-tetrazole has a molecular formula of C8H8N4S . It is a synthetic organic heterocyclic compound made up of a five-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis

The activator reacts with the phosphoramidite group to form a highly reactive intermediate . The intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis

5-Benzylthio-1H-tetrazole has a molecular weight of 192.24 g/mol . It is a solid at room temperature .科学研究应用

Oligonucleotide Synthesis

5-Benzylthio-1H-tetrazole (BTT) is widely used in the synthesis of oligonucleotides . It acts as an activator, reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5’-hydroxyl group of the growing oligonucleotide chain .

DNA and RNA Fragments Synthesis

BTT is an easy-to-handle and safe phosphitylation reagent used for the synthesis of DNA and RNA fragments . It plays a crucial role in the synthesis of nucleotide 5’-O-Triphosphates, which are key components in nucleic acid medicine synthesis research .

Coordination Chemistry

Tetrazoles, including 5-Benzylthio-1H-tetrazole, have been recognized for their wide range of applications in coordination chemistry . They can form complexes with various metal ions, which can be used in a variety of chemical reactions.

Medicinal Chemistry

In medicinal chemistry, tetrazoles such as BTT are often used due to their bioisosteric properties . They can replace carboxylic acids in drug molecules, potentially improving the drug’s pharmacokinetic and pharmacodynamic properties.

Pharmaceutical Sciences

BTT and other tetrazoles have found applications in pharmaceutical sciences . They can be used as precursors for a variety of nitrogen-containing compounds, such as triazoles and thiazoles, which are often used in drug design and development.

Materials Science

In materials science, tetrazoles like BTT are used in the development of oxygen-containing fuels . Their high nitrogen content makes them suitable for use in high-energy materials.

作用机制

Target of Action

The primary target of 5-Benzylthio-1H-tetrazole (also known as BTT activator) is the phosphoramidite group in the synthesis of oligonucleotides . The phosphoramidite group is a key component in the formation of internucleotide bonds, which are essential for the construction of oligonucleotides.

Mode of Action

The BTT activator interacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process facilitates the synthesis of oligonucleotides.

Biochemical Pathways

The biochemical pathway primarily affected by 5-Benzylthio-1H-tetrazole is the synthesis of oligonucleotides . By forming a highly reactive intermediate with the phosphoramidite group, it enables the formation of internucleotide bonds, thereby promoting the assembly of oligonucleotides.

Result of Action

The result of the action of 5-Benzylthio-1H-tetrazole is the successful synthesis of oligonucleotides . By acting as an activator, it facilitates the formation of internucleotide bonds, leading to the assembly of oligonucleotides.

安全和危害

未来方向

属性

IUPAC Name |

5-benzylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314332 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21871-47-6 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 282041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21871-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-benzylthio-1H-tetrazole contribute to RNA synthesis?

A1: 5-Benzylthio-1H-tetrazole functions as an activator in the phosphoramidite method for oligonucleotide synthesis [, ]. Specifically, it facilitates the coupling reaction between ribonucleoside phosphoramidites (the building blocks of RNA) and the growing RNA chain on a solid support.

Q2: What makes 5-benzylthio-1H-tetrazole effective as an activator?

A2: While the provided abstracts don't delve into the precise mechanism, research suggests that BTT, like other tetrazole derivatives, acts as a mild acid catalyst. It likely protonates the phosphoramidite group, making it more reactive towards the 5'-hydroxyl group of the growing RNA chain.

Q3: How efficient is 5-benzylthio-1H-tetrazole in this coupling reaction?

A3: Studies show that using BTT as an activator leads to remarkably high coupling efficiencies, averaging 99% within a coupling time of 180 seconds [, ]. This efficiency is crucial for synthesizing longer RNA sequences with high accuracy.

Q4: Beyond RNA synthesis, are there other applications of 5-benzylthio-1H-tetrazole?

A4: Research indicates that 5-benzylthio-1H-tetrazole, along with another tetrazole derivative, 5-(ethylthio)-1H-tetrazole, exhibits corrosion inhibition properties on copper in sulfur-ethanol systems []. This suggests potential applications in material science and corrosion prevention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)